1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13410802
InChI: InChI=1S/C10H14ClN3O/c1-7-6-9(13-10(11)12-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3
SMILES: CC1=CC(=NC(=N1)Cl)N2CCC(CC2)O
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol

1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol

CAS No.:

Cat. No.: VC13410802

Molecular Formula: C10H14ClN3O

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol -

Specification

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
IUPAC Name 1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-4-ol
Standard InChI InChI=1S/C10H14ClN3O/c1-7-6-9(13-10(11)12-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3
Standard InChI Key WXHMUSFWXFWFTF-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)Cl)N2CCC(CC2)O
Canonical SMILES CC1=CC(=NC(=N1)Cl)N2CCC(CC2)O

Introduction

Chemical Identity and Structural Analysis

1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol (CAS 936845-82-8) belongs to the class of pyrimidinylpiperidine derivatives. Its molecular formula is C₁₀H₁₄ClN₃O, with a molecular weight of 227.69 g/mol . The structure features a pyrimidine core substituted at positions 2 (chloro), 4 (piperidin-4-yl), and 6 (methyl), coupled with a hydroxyl group at the 4-position of the piperidine ring (Figure 1).

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the hydroxyl group occupying an equatorial position to minimize steric strain. Quantum mechanical calculations predict that the pyrimidine ring’s electron-withdrawing chloro substituent induces partial positive charge localization at C4, facilitating nucleophilic substitution reactions .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The primary synthetic route involves nucleophilic aromatic substitution (SNAr) between 2-chloro-4,6-dimethylpyrimidine and piperidin-4-ol. Key steps include:

  • Activation of the Pyrimidine Core: 2-Chloro-4,6-dimethylpyrimidine is treated with a chlorinating agent (e.g., POCl₃) to introduce a leaving group at position 4 .

  • Amine Coupling: The activated pyrimidine reacts with piperidin-4-ol in a polar aprotic solvent (e.g., acetonitrile) under reflux, with DIPEA as a base to scavenge HCl .

  • Purification: Crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient).

Table 1. Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes SNAr kinetics
SolventAnhydrous CH₃CNEnhances nucleophilicity
BaseDIPEA (2 eq)Prevents HCl-mediated degradation
Reaction Time48 hoursCompletes substitution

Yields typically range from 65% to 78%, with impurities arising from competing reactions at the 2-chloro position .

Industrial Production Challenges

Scale-up faces hurdles due to:

  • Regioselectivity Issues: Competing substitutions at the 2-chloro position require precise stoichiometric control .

  • Solvent Recovery: High-boiling solvents like butanol complicate downstream processing.

  • Catalyst Costs: Palladium-based catalysts for alternative Suzuki couplings are economically prohibitive .

Physicochemical Properties

Table 2. Key Physicochemical Parameters

PropertyValue/RangeMethod
Melting Point142–145°CDifferential Scanning Calorimetry
LogP1.8 ± 0.2Shake-flask (pH 7.4)
Aqueous Solubility2.3 mg/mL (25°C)HPLC-UV
pKa (Hydroxyl)9.1Potentiometric Titration

The compound exhibits moderate lipophilicity, enabling passive diffusion across biological membranes. The hydroxyl group’s pKa (9.1) suggests partial ionization at physiological pH, influencing its pharmacokinetic profile .

KinaseIC₅₀ (nM)Selectivity (S₁₀)
PfGSK31720.26
PfPK6110.16

Dual inhibition of these kinases disrupts parasite glucose metabolism and cell-cycle progression .

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the chloro group with trifluoromethyl improves metabolic stability .

  • Prodrug Design: Esterification of the hydroxyl group enhances oral bioavailability in rodent models .

Computational Modeling

Molecular docking simulations predict strong interactions with PfPK6’s ATP-binding pocket (ΔG = -9.8 kcal/mol), primarily mediated by:

  • Hydrogen bonds between the hydroxyl group and Glu127

  • π-Stacking of the pyrimidine ring with Phe256 .

Future Research Directions

  • Mechanistic Elucidation: Cryo-EM studies to resolve target engagement in protozoal kinases.

  • Polypharmacology: Screening against human kinase panels to mitigate off-target effects .

  • Formulation Development: Nanoparticle encapsulation to address aqueous solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator